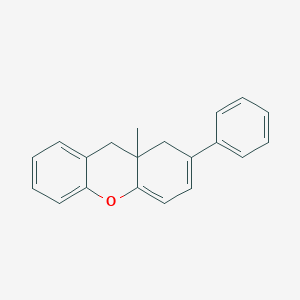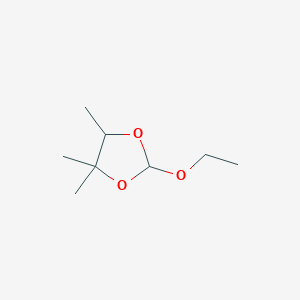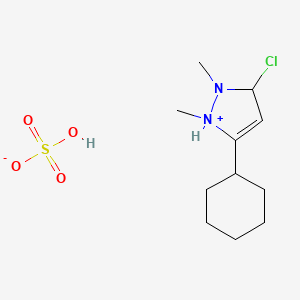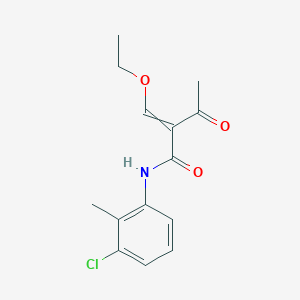
9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene: is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a methyl group at the 9A position and a phenyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene can be achieved through several methods. One common approach involves the reaction of 2-phenyl-9,9A-dihydro-1H-xanthene with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields xanthone derivatives, while reduction produces more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its derivatives are often used as probes to investigate biological processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their anti-inflammatory, antioxidant, and anticancer activities .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
- 2-Phenyl-9,9A-dihydro-1H-xanthene
- 9A-Methyl-2-phenyl-xanthone
- 9,10-Dihydro-9-phenylacridine
Comparison: Compared to similar compounds, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is unique due to its specific substitution pattern. The presence of a methyl group at the 9A position and a phenyl group at the 2 position imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
61075-28-3 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
9a-methyl-2-phenyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C20H18O/c1-20-13-16(15-7-3-2-4-8-15)11-12-19(20)21-18-10-6-5-9-17(18)14-20/h2-12H,13-14H2,1H3 |
InChI Key |
MDTHYRDARKURCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3=CC=CC=C3OC1=CC=C(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)

![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)


![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
